

Physical and chemical properties of Rauvotetraphylline A.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvotetraphylline A*

Cat. No.: *B15285208*

[Get Quote](#)

Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Rauvotetraphylline A**, an indole alkaloid isolated from the plant *Rauvolfia tetraphylla*. The information is compiled from spectroscopic and analytical studies to support further research and development efforts.

Physicochemical Properties

Rauvotetraphylline A is an O-substituted indole alkaloid.^[1] Its fundamental properties have been determined through a combination of high-resolution mass spectrometry and predictive computational models.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	342.4 g/mol	[1]
CAS Number	1422506-49-7	[1]
Appearance	Amorphous powder	[1]
Boiling Point	563.7 ± 50.0 °C (Predicted)	
Density	1.272 ± 0.06 g/cm ³ (Predicted)	
pKa	10.22 ± 0.60 (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
SMILES String	CC=C(CO)C1CC2C3=C(CC(C 1CO)N2C)C4=C(N3)C=CC(=C 4)O	[1]

Spectroscopic Data

The structure of **Rauvotetraphylline A** was elucidated using various spectroscopic methods. [\[1\]](#)[\[3\]](#) The data reveals a macroline-type alkaloid structure.[\[3\]](#)

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass, confirming the molecular formula.

Ion	m/z [M+H] ⁺ (Calculated)	m/z [M+H] ⁺ (Found)
C ₂₀ H ₂₇ N ₂ O ₃	343.2021	343.2024

Source:[\[1\]](#)

Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in Methanol (MeOH), suggests the presence of an O-substituted indole chromophore.[\[1\]](#)

λ_{max} (nm)	Notes
211	
275	
222	Shoulder
310	Shoulder
Source: [1]	

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

Absorption Band (cm ⁻¹)	Functional Group Assignment
3407	O-H / N-H stretching
Source: [3]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively. The data are consistent with a macroline-type alkaloid structure.[\[3\]](#)

Table 2.4.1: ¹H NMR Spectroscopic Data for **Rauvotetraphylline A** (500 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.19	m	
5	3.39	m	
6 α	2.10	m	
6 β	2.35	m	
9	7.11	d	8.5
11	6.62	dd	8.5, 2.0
12	6.82	d	2.0
14 α	1.83	m	
14 β	2.10	m	
15	2.62	m	
16	3.25	m	
17	3.32	dd	11.1, 10.6
	3.57	dd	11.1, 4.0
18	1.16	d	6.3
19	5.51	q	6.3
21	4.04	d	13.4
	4.08	d	13.4
N-CH ₃	2.47	s	

Source:[3]

Table 2.4.2: ¹³C NMR Spectroscopic Data for **Rauvotetraphylline A** (125 MHz, CD₃OD)

Position	δ C (ppm)	Type
2	136.5	C
3	55.4	CH
5	54.9	CH
6	22.1	CH ₂
7	108.9	C
8	129.2	C
9	118.8	CH
10	151.2	C
11	107.0	CH
12	112.0	CH
13	143.1	C
14	34.3	CH ₂
15	32.5	CH
16	46.8	CH
17	62.9	CH ₂
18	12.7	CH ₃
19	123.6	CH
20	140.6	C
21	63.2	CH ₂
N-CH ₃	41.7	CH ₃

Source:[3]

Experimental Protocols

Isolation and Purification

Rauvotetraphylline A was isolated from the aerial parts of *Rauvolfia tetraphylla*.^[1] The general procedure involved extraction with ethanol followed by a multi-step chromatographic purification process.

- Extraction: Air-dried and powdered aerial parts of *R. tetraphylla* were percolated with 95% ethanol at room temperature. The resulting solution was concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (CHCl_3).
- Chromatography: The CHCl_3 -soluble fraction, containing the alkaloids, was subjected to repeated column chromatography. The separation process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g., $\text{CHCl}_3\text{-MeOH}$, $\text{MeOH-H}_2\text{O}$) to isolate the pure compound.^[4]

Structure Elucidation

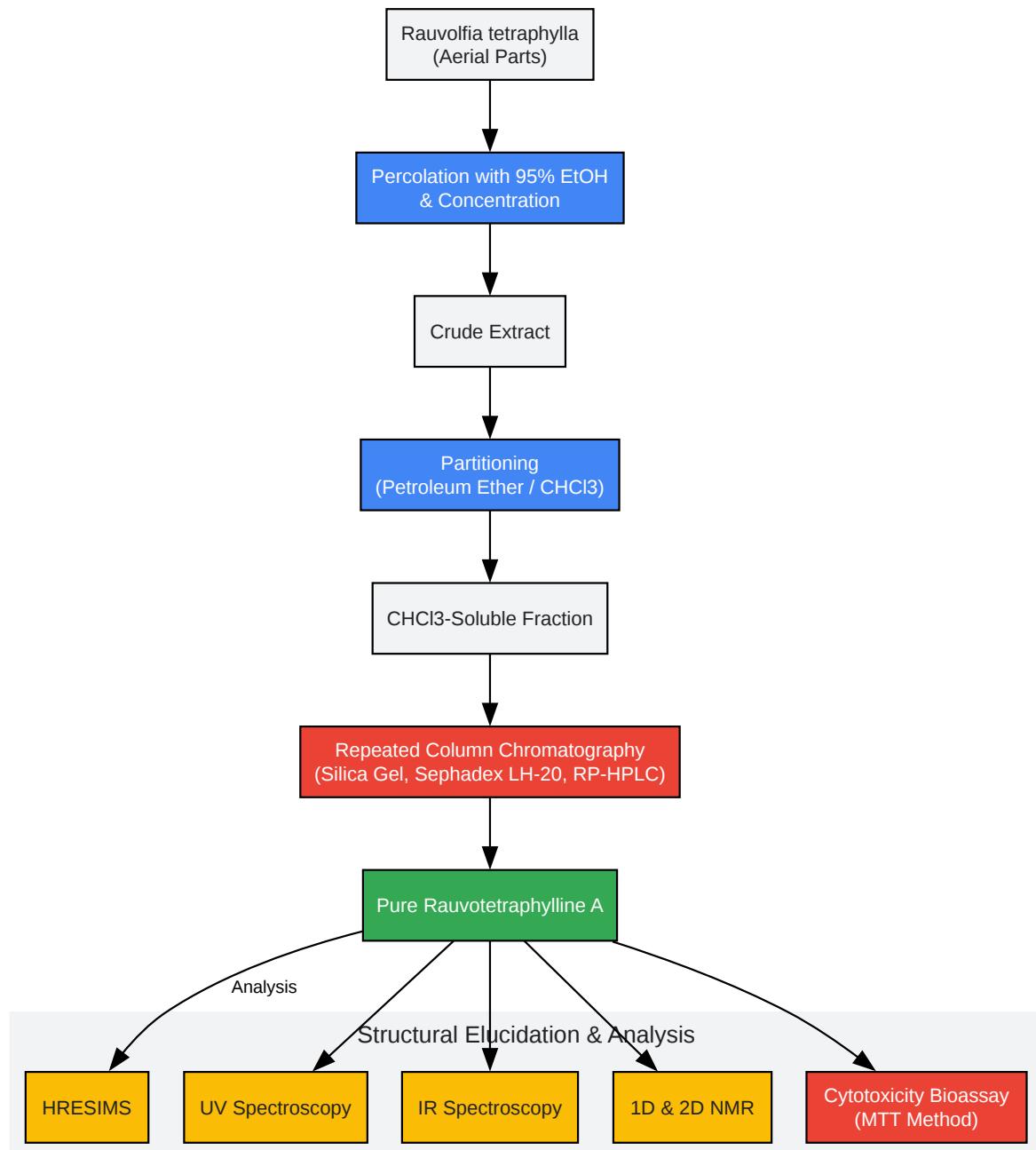
The chemical structure of **Rauvotetraphylline A** was determined by a combination of spectroscopic techniques.^[1]

- UV and IR Spectroscopy: Performed on standard spectrophotometers to identify key chromophores and functional groups.^[1]
- Mass Spectrometry: HRESIMS was conducted on a high-resolution mass spectrometer to determine the precise molecular weight and formula.^[1]
- NMR Spectroscopy: 1D (^1H , ^{13}C) and 2D (HSQC, HMBC, ROESY) NMR experiments were performed to establish the carbon skeleton and relative stereochemistry of the molecule.^[5] All spectra were recorded on a Bruker AV-500 spectrometer.^[5]

Biological Activity

Cytotoxicity Screening

Rauvotetraphylline A was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The compound was found to be inactive against all tested cell lines.[4]


- Cell Lines Tested:
 - HL-60 (promyelocytic leukemia)
 - SMMC-7721 (hepatocellular carcinoma)
 - A-549 (lung cancer)
 - MCF-7 (breast cancer)
 - SW-480 (colon cancer)
- Result: $IC_{50} > 40 \mu M$ for all cell lines.[4]

Signaling Pathways

As of the current literature, no specific signaling pathways or detailed mechanisms of action have been elucidated for **Rauvotetraphylline A**. Its lack of significant cytotoxic activity suggests it may not primarily target cell proliferation pathways.

Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of **Rauvotetraphylline A** from its natural source.

[Click to download full resolution via product page](#)

Caption: Workflow for Isolation and Analysis of **Rauvotetraphylline A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. rsc.org [rsc.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Physical and chemical properties of Rauvotetraphylline A.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15285208#physical-and-chemical-properties-of-rauvotetraphylline-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com